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Compound of Interest

Compound Name:
2-Azido-1-(2-

hydroxyphenyl)ethanone

Cat. No.: B1659684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and synthetic

protocols for 2-Azido-1-(2-hydroxyphenyl)ethanone, a versatile intermediate in medicinal

chemistry. Due to the limited direct literature on this specific compound, the following

information is based on established synthetic methodologies for related α-azido ketones and

the known biological activities of 2-hydroxyacetophenone derivatives.

Introduction
2-Azido-1-(2-hydroxyphenyl)ethanone is a bifunctional molecule incorporating both a

reactive azide group at the alpha-position to a ketone and a phenolic hydroxyl group. This

unique combination of functional groups makes it a valuable building block for the synthesis of

diverse heterocyclic compounds and a potential scaffold for the development of novel

therapeutic agents. The α-azido ketone moiety serves as a precursor for the construction of

nitrogen-containing heterocycles, most notably 1,2,3-triazoles via copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) or "click chemistry". The 2-hydroxyacetophenone core is a

known pharmacophore found in molecules with a range of biological activities, including

antimicrobial, antioxidant, and receptor-modulating properties.
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The chemical architecture of 2-Azido-1-(2-hydroxyphenyl)ethanone suggests several

promising avenues for its application in drug discovery and development:

Intermediate for Triazole Synthesis: The primary application of this compound is as a key

intermediate in the synthesis of 1,4-disubstituted-1,2,3-triazoles. The azide functionality

readily participates in the highly efficient and regioselective CuAAC reaction with a wide

variety of terminal alkynes. The resulting triazole-containing 2-hydroxyacetophenone

derivatives are of significant interest as potential therapeutic agents, as the 1,2,3-triazole ring

is a well-established bioisostere for amide bonds and is present in numerous biologically

active compounds.

Antimicrobial Agents: Derivatives of 2-hydroxyacetophenone have demonstrated notable

antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of a

triazole moiety through the azide group could lead to novel compounds with enhanced or

broadened antimicrobial spectra.

Liver X Receptor (LXR) Modulation: Certain 2-hydroxyacetophenone derivatives have been

identified as agonists of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors

that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism.

Agonists of LXR have therapeutic potential for the treatment of atherosclerosis. The 2-Azido-
1-(2-hydroxyphenyl)ethanone scaffold could be elaborated to generate novel LXR

modulators.

Farnesoid X Receptor (FXR) Antagonism: Hydroxyacetophenone derivatives have also been

explored as antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in

bile acid homeostasis.[1] FXR antagonists are being investigated for the treatment of various

metabolic diseases.

Quantitative Data for Related Compounds
Direct quantitative biological data for 2-Azido-1-(2-hydroxyphenyl)ethanone is not readily

available in the public domain. However, the following tables summarize the activity of

structurally related 2-hydroxyacetophenone derivatives, providing a rationale for the exploration

of the title compound in these areas.

Table 1: Antimicrobial Activity of 2-Hydroxyacetophenone Derivatives
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Compound/Derivati
ve

Organism MIC (µg/mL) Reference

2'-

hydroxyacetophenone

-tetrazole hybrid (4a)

E. coli 8 [2]

2'-

hydroxyacetophenone

-tetrazole hybrid (4a)

P. aeruginosa 16 [2]

2'-

hydroxyacetophenone

-tetrazole hybrid (5d)

E. coli 8 [2]

2'-

hydroxyacetophenone

-tetrazole hybrid (5d)

P. aeruginosa 16 [2]

Pyrazoline derivative

of 2'-hydroxy-4'-

methoxy

acetophenone (22)

E. faecalis 32 [3]

Pyrazoline derivative

of 5'-chloro-2'-hydroxy

acetophenone (24)

E. faecalis 32 [3]

Table 2: LXR Agonist Activity of a 2-Hydroxyacetophenone Derivative

Compound Assay EC50 (nM) Efficacy Reference

LXRβ Agonist

(-)-56

GAL-4

Luciferase Assay
1.1 Not Reported [4]

Experimental Protocols
The following protocols are proposed based on established synthetic methods for α-azido

ketones. Researchers should adapt and optimize these procedures as needed.
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Protocol 1: Synthesis of 2-Bromo-1-(2-
hydroxyphenyl)ethanone (Intermediate)
This protocol describes the α-bromination of 2-hydroxyacetophenone, a necessary precursor

for the subsequent azidation step.

Materials:

2-Hydroxyacetophenone

Copper(II) Bromide (CuBr₂)

Ethyl Acetate

Chloroform

Methanol

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Rotary evaporator

Standard laboratory glassware

Procedure:

To a solution of 2-hydroxyacetophenone (1.0 eq) in a 1:1 mixture of ethyl acetate and

chloroform, add copper(II) bromide (2.2 eq).

Heat the mixture to reflux with stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of Celite to remove the copper salts.

Wash the filter cake with ethyl acetate.

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary

evaporator.

The crude 2-bromo-1-(2-hydroxyphenyl)ethanone can be purified by recrystallization from a

suitable solvent such as methanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Azido-1-(2-
hydroxyphenyl)ethanone
This protocol outlines the nucleophilic substitution of the bromide in 2-bromo-1-(2-

hydroxyphenyl)ethanone with an azide group.

Materials:

2-Bromo-1-(2-hydroxyphenyl)ethanone

Sodium Azide (NaN₃)

Dimethylformamide (DMF) or Acetone

Deionized Water

Diethyl Ether or Ethyl Acetate

Sodium Sulfate (anhydrous)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Standard laboratory glassware
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Procedure:

Dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq) in DMF or acetone in a round-

bottom flask.

Add sodium azide (1.5 - 3.0 eq) to the solution.

Stir the reaction mixture at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction by adding cold deionized water.

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

2-Azido-1-(2-hydroxyphenyl)ethanone.

The product can be further purified by column chromatography on silica gel if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle

with extreme caution in a well-ventilated fume hood and avoid contact with acids and metals.
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Click to download full resolution via product page

Caption: Synthetic workflow for 2-Azido-1-(2-hydroxyphenyl)ethanone.
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Caption: Potential LXR signaling pathway modulated by 2-hydroxyacetophenone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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